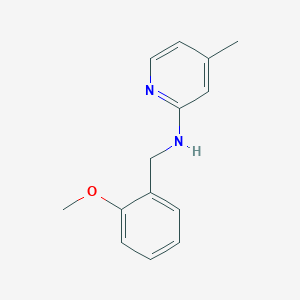![molecular formula C22H20BrN3O B379391 4-BROMO-N-{[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}ANILINE](/img/structure/B379391.png)
4-BROMO-N-{[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}ANILINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-BROMO-N-{[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}ANILINE” is a synthetic organic compound that features a benzimidazole core, a phenoxyethyl group, and a bromophenyl group. Compounds with such structures are often investigated for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-BROMO-N-{[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}ANILINE” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Attachment of Phenoxyethyl Group: The benzimidazole core can be alkylated using 2-phenoxyethyl bromide in the presence of a base such as potassium carbonate.
Introduction of Bromophenyl Group: The final step involves the reaction of the intermediate with 4-bromoaniline under suitable conditions, possibly using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole core or the phenoxyethyl group.
Reduction: Reduction reactions could target the nitro groups if present or the benzimidazole ring.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions but could include various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: Compounds with benzimidazole cores are often used as ligands in catalytic reactions.
Material Science: Potential use in the development of organic semiconductors or other advanced materials.
Biology and Medicine
Antimicrobial Agents: Potential use as antibiotics or antifungal agents.
Anticancer Agents: Investigation into its ability to inhibit cancer cell growth.
Anti-inflammatory Agents: Potential to reduce inflammation in various conditions.
Industry
Pharmaceuticals: Development of new drugs.
Agriculture: Potential use as pesticides or herbicides.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example:
Antimicrobial Activity: May involve inhibition of bacterial cell wall synthesis or disruption of microbial DNA.
Anticancer Activity: Could involve inhibition of specific enzymes or signaling pathways critical for cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-N-{[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methyl}amine
- N-(4-fluorophenyl)-N-{[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methyl}amine
Uniqueness
The presence of the bromophenyl group may confer unique electronic properties or steric effects, potentially leading to different biological activities or chemical reactivity compared to its chloro or fluoro analogs.
Properties
Molecular Formula |
C22H20BrN3O |
|---|---|
Molecular Weight |
422.3g/mol |
IUPAC Name |
4-bromo-N-[[1-(2-phenoxyethyl)benzimidazol-2-yl]methyl]aniline |
InChI |
InChI=1S/C22H20BrN3O/c23-17-10-12-18(13-11-17)24-16-22-25-20-8-4-5-9-21(20)26(22)14-15-27-19-6-2-1-3-7-19/h1-13,24H,14-16H2 |
InChI Key |
WJXGGMZGKGIAHO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CNC4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CNC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-BROMOPHENYL)METHYL]-1-PENTYL-1H-1,3-BENZODIAZOL-2-AMINE](/img/structure/B379308.png)
![N-[(4-BROMOPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE](/img/structure/B379310.png)
![N-[4-(dimethylamino)benzyl]-1-isopropyl-1H-benzimidazol-2-amine](/img/structure/B379314.png)
![N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1-PENTYL-1H-1,3-BENZODIAZOL-2-AMINE](/img/structure/B379315.png)




![N-[2-[(3,4-dichloroanilino)methyl]phenyl]-4-methylbenzenesulfonamide](/img/structure/B379322.png)

![4-methyl-N-{2-[(3-quinolinylamino)methyl]phenyl}benzenesulfonamide](/img/structure/B379327.png)
![4-Chloro-2-[1-(2,4-dimethylanilino)ethyl]phenol](/img/structure/B379329.png)

![2-[1-(Benzylamino)ethyl]-4-chlorophenol](/img/structure/B379331.png)
